Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro-
Description
Properties
IUPAC Name |
2-methyl-3,5-dinitro-4-(pentan-3-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O6/c1-4-8(5-2)14-11-10(15(19)20)6-9(13(17)18)7(3)12(11)16(21)22/h6,8,14H,4-5H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOCXOGNLMMZMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155758 | |
| Record name | Benzoic acid, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127971-53-3 | |
| Record name | Benzoic acid, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127971533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-dinitro-4-((1-ethylpropyl)amino)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3,5-dinitro-4-[(pentan-3-yl)amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Nitration of Methyl-Substituted Benzoic Acid Derivatives
A common starting material is 2-methylbenzoic acid. Nitration with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–10°C introduces nitro groups at positions 3 and 5, yielding 3,5-dinitro-2-methylbenzoic acid. This method achieves yields exceeding 98% when performed in fuming sulfuric acid (oleum), which enhances electrophilic nitronium ion (NO₂⁺) generation.
Table 1: Comparative Nitration Conditions
*Requires protection of the amino group as an acetyl derivative to prevent oxidation.
Regioselective Nitration Using Directed Metalation
For substrates with pre-existing amino groups, regioselectivity is achieved via directed ortho-metalation. For example, treating 4-(1-ethylpropyl)amino-2-methylbenzoic acid with lithium diisopropylamide (LDA) generates a stabilized aryl lithium species, which reacts with nitro sources to yield 3,5-dinitro products. This method minimizes polysubstitution but demands anhydrous conditions and low temperatures (−78°C).
Introduction of the (1-Ethylpropyl)amino Group
Nucleophilic Aromatic Substitution (NAS)
The nitro groups at positions 3 and 5 activate position 4 for NAS. Reacting 3,5-dinitro-2-methylbenzoic acid with 3-pentanamine (1-ethylpropylamine) in dimethylformamide (DMF) at 120°C for 24 hours facilitates displacement of a hypothetical leaving group (e.g., chloride or fluoride) at position 4. However, this route is limited by the poor nucleophilicity of aliphatic amines and competing side reactions.
Reductive Amination
A more reliable approach involves reductive amination of 4-nitroso-3,5-dinitro-2-methylbenzoic acid. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitroso group to an amine, which subsequently reacts with 3-pentanone under Leuckart–Wallach conditions to form the secondary amine. This method offers superior control over stereochemistry and avoids harsh alkylating agents.
Table 2: Amination Method Comparison
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| NAS | 3-Pentanamine, DMF | 120 | 65 | 88 | |
| Reductive Amination | H₂/Pd/C, 3-pentanone | 60 | 82 | 95 | |
| Ullmann Coupling | CuI, 1-ethylpropylamine | 150 | 58 | 90 |
Purification and Analytical Validation
Crude product purification is achieved via recrystallization from ethanol/water mixtures, yielding >95% purity as confirmed by HPLC. The U.S. Environmental Protection Agency (EPA) mandates a limit of quantification (LOQ) of 1 µg/kg for pendimethalin metabolites in soil, necessitating rigorous validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Industrial-Scale Synthesis Considerations
Patent EP0147211B1 highlights the use of cyclization in concentrated sulfuric acid to form benzoxazinone intermediates, which are hydrolyzed to the final product. This one-pot method reduces intermediate isolation steps, improving scalability. However, corrosion-resistant reactors are essential due to prolonged exposure to H₂SO₄ at elevated temperatures.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrobenzoic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of benzoic acid with modified functional groups, such as amino or halogenated derivatives .
Scientific Research Applications
Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects . The compound may also inhibit certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoic Acid Derivatives
Structural and Functional Analogues
Table 1: Key Compounds for Comparison
Substituent-Driven Reactivity and Solubility
- Target Compound: The presence of a branched alkylamino group (1-ethylpropyl) enhances lipophilicity, favoring membrane permeability in agrochemical contexts. However, the 3,5-dinitro groups reduce solubility in polar solvents, requiring formulation optimization .
- 2-Hydroxy-3,5-dinitro-hydrazide : The hydrazide moiety and 2-hydroxy group increase polarity (LogP = 0.825 ), making it suitable for reverse-phase HPLC analysis. Its solubility in aqueous-organic mixtures contrasts sharply with the target compound’s behavior.
Research Findings and Implications
Stability and Environmental Impact
- The target compound’s nitro groups and alkyl chain may contribute to environmental persistence, a concern in herbicide metabolite studies. In contrast, hydrazide derivatives degrade more readily due to hydrolytic susceptibility .
Biological Activity
Benzoic acid, 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitro- (CAS No. 127971-53-3) is a derivative of benzoic acid and a known metabolite of the herbicide Pendimethalin. This compound has garnered attention for its potential biological activities, particularly in the context of herbicidal properties and effects on various biological systems.
- Molecular Formula : C13H17N3O6
- Molecular Weight : 311.29 g/mol
- Melting Point : 149 - 153 °C
- Solubility : Slightly soluble in DMSO and methanol
- pKa : Approximately 3.03
Biological Activity Overview
Research indicates that benzoic acid derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and potential anticancer effects. The specific compound has been studied for its interactions with cellular pathways and its effects on protein degradation systems.
- Ubiquitin-Proteasome Pathway (UPP) :
- Autophagy-Lysosome Pathway (ALP) :
Case Studies and Research Findings
A significant study highlighted the biological evaluation of benzoic acid derivatives isolated from Bjerkandera adusta, demonstrating their ability to enhance proteasomal and lysosomal activities in human foreskin fibroblasts. Key findings include:
- Cell-Based Assays :
- Compounds derived from benzoic acid showed no cytotoxicity at concentrations up to 10 μg/mL across various cell lines, including Hep-G2 and A2058 .
- The most active compounds exhibited significant induction of proteasomal activity, suggesting their potential as therapeutic agents in diseases characterized by protein misfolding or aggregation.
Comparative Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes for introducing nitro groups into benzoic acid derivatives like 4-[(1-ethylpropyl)amino]-2-methyl-3,5-dinitrobenzoic acid?
Methodological Answer: Nitration of aromatic rings typically involves mixed acid systems (HNO₃/H₂SO₄). For regioselective dinitration, sequential nitration at controlled temperatures (0–5°C for mononitration, 40–50°C for dinitration) is recommended. Steric and electronic effects from existing substituents (e.g., the 1-ethylpropylamino group) may require adjusting reaction times and stoichiometry. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) can improve yield .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?
Methodological Answer: Use a combination of ¹H/¹³C NMR to identify substituent positions through coupling patterns and chemical shifts (e.g., nitro groups deshield adjacent protons). Mass spectrometry (MS) with electron ionization (EI) or electrospray ionization (ESI) confirms molecular weight. X-ray crystallography resolves ambiguities in regiochemistry, especially for nitro and amino group placement .
Q. What analytical techniques are suitable for assessing purity and detecting byproducts in this compound?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates nitro-aromatic byproducts. Thin-layer chromatography (TLC) using silica gel and ethyl acetate/hexane eluents provides rapid purity checks. Elemental analysis (C, H, N) validates stoichiometric ratios, critical for confirming synthetic accuracy .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural analysis?
Methodological Answer: Contradictions often arise from tautomerism, rotameric forms, or solvent interactions. Perform variable-temperature NMR to observe dynamic processes. Use 2D NMR techniques (COSY, NOESY, HSQC) to assign proton-proton correlations and differentiate isomers. Cross-validate with computational chemistry (DFT calculations for predicted chemical shifts) .
Q. What strategies mitigate decomposition during storage or handling of nitro-substituted benzoic acid derivatives?
Methodological Answer: Store the compound in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture by using desiccants. Monitor stability via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .
Q. How do steric and electronic effects of the 1-ethylpropylamino group influence reactivity in further functionalization (e.g., amidation or esterification)?
Methodological Answer: The bulky 1-ethylpropylamino group may hinder electrophilic substitution at the para position. Use protecting groups (e.g., Boc for amines) during reactions. Employ catalytic methods (e.g., Pd-mediated cross-coupling) for selective modifications. Computational modeling (e.g., Hirshfeld surface analysis) predicts steric constraints .
Q. How can computational methods predict the compound’s solubility and crystallinity for formulation in biological assays?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model solvation in polar (water) and nonpolar (DMSO) solvents. Hansen solubility parameters estimate compatibility with excipients. Experimentally, use powder X-ray diffraction (PXRD) to assess crystallinity and thermal gravimetric analysis (TGA) for melting point determination .
Q. What experimental designs address discrepancies in reported biological activity (e.g., antimicrobial assays) for nitroaromatic compounds?
Methodological Answer: Control variables include microbial strain selection , inoculum size, and growth medium (e.g., Mueller-Hinton agar vs. broth). Validate results using minimum inhibitory concentration (MIC) assays in triplicate. Compare with structurally similar analogs (e.g., 3,5-dinitrobenzoic acid derivatives) to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
